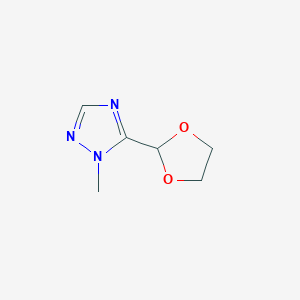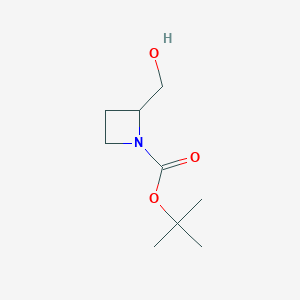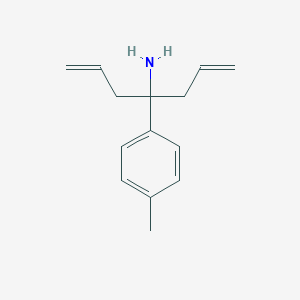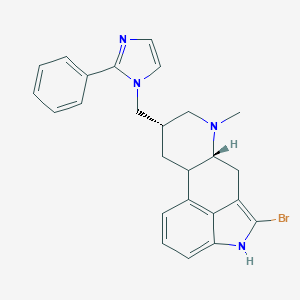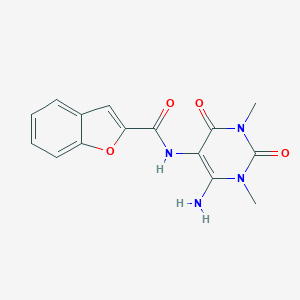
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-, also known as BFT, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. BFT belongs to the class of compounds known as benzofuran derivatives and has been studied for its potential use as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments is its potent cytotoxicity against a wide range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer development and testing potential anticancer therapies. However, 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several potential future directions for research on 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One area of interest is the development of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- derivatives with improved solubility and selectivity for cancer cells. Another area of interest is the use of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in combination with other anticancer agents to enhance its therapeutic effect. Finally, further studies are needed to fully understand the mechanism of action of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- and its potential use in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-nitrobenzofuran-3-carboxylic acid. This intermediate is then reduced using iron powder and hydrochloric acid to form 2-aminobenzofuran-3-carboxylic acid. The final step involves the reaction of this intermediate with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxamide in the presence of triethylamine to form 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-.
Applications De Recherche Scientifique
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. 2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have a therapeutic effect in the treatment of cancer.
Propriétés
Numéro CAS |
166115-82-8 |
|---|---|
Nom du produit |
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Formule moléculaire |
C15H14N4O4 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-8-5-3-4-6-9(8)23-10/h3-7H,16H2,1-2H3,(H,17,20) |
Clé InChI |
NYBOCGRNNFQPTJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3O2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3O2)N |
Synonymes |
2-Benzofurancarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)

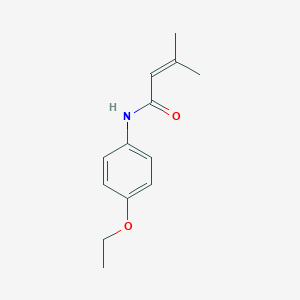
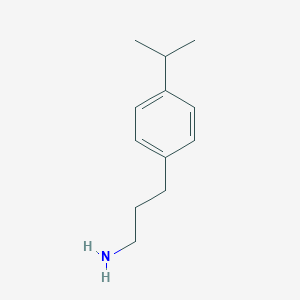
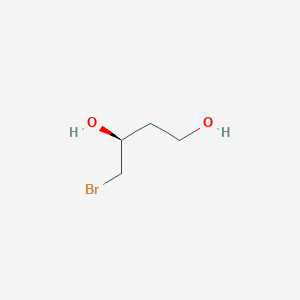
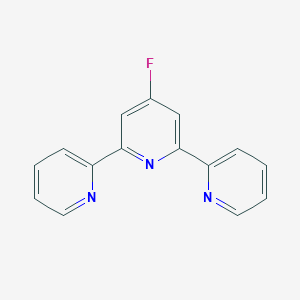
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
